Binimetinib

Descripción general

Descripción

Binimetinib, comercializado bajo el nombre de marca Mektovi, es un medicamento contra el cáncer que se utiliza para tratar varios tipos de cáncer. Es un inhibidor selectivo de la cinasa de la proteína quinasa activada por mitógeno (MEK), una cinasa central en la vía de la proteína quinasa activada por mitógeno (MAPK) que promueve el tumor . Se ha demostrado que la activación inapropiada de esta vía ocurre en muchos tipos de cáncer .

Métodos De Preparación

La síntesis de binimetinib implica varios pasos:

Reacción de condensación: Se somete a una reacción de condensación el ácido 2,3,4-trifluoro-5-nitrobenzoico y la O-(2-terc-butoxi etil)hidroxilamina.

Reacción de ammonólisis: La N-(2-terc-butoxi etiloxil)-2,3,4-trifluoro-5-nitrobenzamida obtenida se hace reaccionar con hidróxido de amonio.

Reacción de ciclación: La N-(2-terc-butoxi etiloxil)-2,4-diamino-3-fluoro-5-nitrobenzamida resultante se somete a una reacción de ciclación en presencia del catalizador de Pearlman.

Reacción de sustitución: El producto se hace reaccionar entonces con 4-bromo-2-fluoro-1-yodobenceno.

Metilación y desprotección: Los pasos finales implican la metilación con yoduro de metilo y la desprotección con ácido fosfórico para obtener this compound.

Análisis De Reacciones Químicas

Biotransformation Pathways

Following oral administration of binimetinib, researchers have identified around 14 metabolites in plasma, which indicates multiple biotransformation pathways . The primary routes include:

Secondary pathways involve glucuronidation, oxygenation, and dehydrogenation of primary biotransformation products .

Metabolite Formation and Excretion

This compound's metabolic processes result in several metabolites, each with varying concentrations and routes of excretion .

Metabolites in Feces: An average of 62.3% of radioactivity is excreted via feces, including this compound and six identified metabolites . Unchanged this compound accounts for approximately 29.8% of the administered radioactive dose . The most abundant metabolites found in feces are M4 (ethane-diol cleavage product) and M15.9 (carboxylic acid from amide hydrolysis), accounting for 17.2% and 6.7% of the dose, respectively .

Metabolites in Urine: In urine, 14 metabolites and parent this compound have been identified . Unchanged this compound is the most abundant radioactive component, with a mean of 6.5% of the administered radioactive dose . Key metabolites in urine include M10.9 (direct glucuronide of this compound), M3 (AR00426032, N-demethylated this compound), and M10.2 (another direct glucuronide of this compound), accounting for 6.2%, 5.1%, and 4.2% of the dose, respectively .

Quantitative Analysis of Metabolites

The following table shows the amounts of metabolites observed in plasma following oral administration of this compound :

TABLE 4.

| Metabolite/participant | 5010‐00006 | 5010‐00020 | 5010‐00028 | 5010‐00034 | 5010‐00037 | 5010‐00039 | Mean | SD |

|---|---|---|---|---|---|---|---|---|

| AUC(0–24 h) ngEq × h/mL | ||||||||

| M8.0 | 9.70 | 1.50 | 41.0 | ND | 22.8 | 42.9 | 19.7 | 19.1 |

| M14.6 | 65.2 | 9.30 | 54.0 | 71.2 | 68.6 | 42.9 | 51.9 | 23.4 |

| M15.1 | 79.6 | 19.9 | 13.9 | 7.30 | 7.70 | 34.8 | 27.2 | 27.6 |

| M10.2 | 128 | 124 | 158 | 148 | 151 | 262 | 162 | 50.8 |

| M15.7 | 28.8 | 33.6 | 21.5 | 15.2 | 22.8 | 29.9 | 25.3 | 6.7 |

| M16.0 | 26.6 | 41.3 | 27.5 | 43.1 | 41.9 | 74.6 | 42.5 | 17.4 |

| M10.5 | 191 | 193 | 295 | 141 | 139 | 230 | 198 | 58.7 |

| M10.9 | ND | 16.8 | 14.5 | 15.7 | 23.8 | 47.5 | 19.7 | 15.7 |

| M18.9 | ND | 10.8 | 14.8 | 0.50 | 11.2 | 32.9 | 11.7 | 12.0 |

| M19.5 | 24.1 | 39.8 | 27.5 | 36.5 | 44.1 | 57.0 | 38.2 | 11.9 |

| M24.1 | 19.4 | 24.5 | 54.0 | 29.1 | 25.0 | 84.2 | 39.4 | 25.1 |

| M3 (AR00426032) | 232 | 176 | 238 | 155 | 184 | 322 | 218 | 60.5 |

| M15.9 | 172 | 158 | 283 | 190 | 199 | 314 | 219 | 63.9 |

| This compound | 2120 | 1630 | 1800 | 1530 | 1420 | 2050 | 1760 | 285 |

| M17.0 | 14.4 | 39.8 | 35.0 | 29.4 | 63.4 | 117.5 | 49.9 | 36.8 |

| M4 | 28.8 | 65.8 | 74.5 | 43.8 | 57.0 | 85.7 | 59.3 | 20.7 |

| % Radioactivity | ||||||||

| M8.0 | 0.30 | 0.10 | 1.30 | ND | 0.90 | 1.10 | 0.60 | 0.60 |

| M14.6 | 2.10 | 0.40 | 1.70 | 2.90 | 2.80 | 1.10 | 1.80 | 1.00 |

| M15.1 | 2.50 | 0.80 | 0.40 | 0.30 | 0.30 | 0.90 | 0.90 | 0.90 |

| M10.2 | 4.10 | 4.80 | 5.00 | 6.00 | 6.10 | 6.80 | 5.50 | 1.00 |

| M15.7 | 0.90 | 1.30 | 0.70 | 0.60 | 0.90 | 0.80 | 0.90 | 0.20 |

| M16.0 | 0.90 | 1.60 | 0.90 | 1.80 | 1.70 | 2.00 | 1.50 | 0.50 |

| M10.5 | 6.10 | 7.50 | 9.30 | 5.80 | 5.60 | 6.00 | 6.70 | 1.50 |

| M10.9 | ND | 0.70 | 0.50 | 0.60 | 1.00 | 1.20 | 0.70 | 0.40 |

| M18.9 | ND | 0.40 | 0.50 | 0.00 | 0.50 | 0.90 | 0.40 | 0.30 |

| M19.5 | 0.80 | 1.50 | 0.90 | 1.50 | 1.80 | 1.50 | 1.30 | 0.40 |

| M24.1 | 0.60 | 1.00 | 1.70 | 1.20 | 1.00 | 2.20 | 1.30 | 0.60 |

| M3 (AR00426032) | 7.40 | 6.80 | 7.50 | 6.30 | 7.40 | 8.40 | 7.30 | 0.70 |

| M15.9 | 5.50 | 6.10 | 9.00 | 7.80 | 8.00 | 8.20 | 7.40 | 1.30 |

| This compound | 67.7 | 63.1 | 57.2 | 62.4 | 57.2 | 53.6 | 60.2 | 5.10 |

| M17.0 | 0.50 | 1.50 | 1.10 | 1.20 | 2.60 | 3.10 | 1.70 | 1.00 |

| M4 | 0.90 | 2.60 | 2.40 | 1.80 | 2.30 | 2.20 | 2.00 | 0.60 |

Note: ND = Not Detected

Implications of this compound Metabolism

Understanding the metabolic pathways of this compound is crucial for several reasons:

-

Patient Stratification: Identifying patients with potential hepatic or renal impairments is essential to prevent higher-than-anticipated drug exposure .

-

Drug Interactions: this compound is metabolized by multiple UDP‐glucuronosyltransferase (UGT) enzymes, mainly UGT1A1, −1A3, 1A9, and 2B7, and cytochrome P450 (CYP) enzymes, mainly CYP1A2 and 2C19 . Therefore, drugs affecting these enzymes may alter this compound's efficacy and safety profile.

-

Safety Evaluation: While several metabolites were identified, they are unlikely to raise significant safety concerns, as most circulate at low levels relative to total drug-related radioactivity .

Aplicaciones Científicas De Investigación

Melanoma Treatment

Binimetinib has demonstrated significant efficacy in treating advanced melanoma:

- Combination Therapy : In the COLUMBUS trial, this compound combined with encorafenib showed a progression-free survival (PFS) of 14.9 months compared to 7.3 months with vemurafenib alone . This combination therapy has been particularly beneficial for patients with BRAF V600 mutations.

- Safety Profile : The therapy was well-tolerated, with manageable side effects compared to monotherapy options .

Colorectal Cancer

This compound's efficacy extends to colorectal cancer, especially in patients with BRAF mutations:

- Phase II Studies : Trials have explored this compound in combination with cetuximab for BRAF V600E-mutated colorectal cancer, showing promising results in terms of response rates and PFS .

- Targeted Therapy : The drug is being evaluated for its potential to enhance outcomes when combined with other agents targeting the MAPK pathway.

Non-Small Cell Lung Cancer (NSCLC)

The application of this compound in NSCLC has been investigated:

- Combination with Hydroxychloroquine : A Phase II trial assessed this compound alongside hydroxychloroquine in KRAS-mutant NSCLC, yielding stable disease in a subset of patients . However, overall response rates were modest.

- Systematic Reviews : Studies indicate variable efficacy in lung cancer treatment, highlighting a need for further research to establish definitive benefits .

Efficacy Data

The following table summarizes key findings from clinical trials involving this compound across different cancer types:

| Cancer Type | Combination Therapy | PFS (months) | Objective Response Rate (%) | Notable Findings |

|---|---|---|---|---|

| Melanoma | Encorafenib | 14.9 | 60-70 | Improved survival vs. vemurafenib |

| Colorectal Cancer | Cetuximab | Not specified | 30-40 | Effective in BRAF V600E mutations |

| Non-Small Cell Lung Cancer | Hydroxychloroquine | 1.9 | 11.1 | Limited overall response |

Case Study 1: Melanoma

A recent study reported that patients receiving the combination of encorafenib and this compound experienced significantly improved PFS compared to those on monotherapy with vemurafenib. The tolerability was favorable, indicating that this regimen could be a standard care option for advanced melanoma .

Case Study 2: Colorectal Cancer

In a trial involving patients with BRAF V600E-mutated colorectal cancer treated with this compound and cetuximab, some patients exhibited partial responses, suggesting that this combination may enhance therapeutic outcomes in this challenging subset of colorectal cancer .

Mecanismo De Acción

Binimetinib es un inhibidor de la quinasa de la proteína quinasa activada por mitógeno (MEK) 1 y 2 disponible por vía oral. Se une e inhibe la actividad de la cinasa MEK1/2, que regula varias actividades celulares clave, incluida la proliferación, la supervivencia y la angiogénesis . La inhibición de MEK1/2 previene la activación de las proteínas efectoras dependientes de MEK1/2 y los factores de transcripción, lo que lleva a la inhibición de la señalización celular mediada por factores de crecimiento .

Comparación Con Compuestos Similares

Binimetinib forma parte de una clase de fármacos conocidos como inhibidores de MEK. Entre los compuestos similares se encuentran:

Trametinib: Otro inhibidor de MEK que se utiliza en combinación con dabrafenib para el tratamiento del melanoma.

Cobimetinib: Se utiliza en combinación con vemurafenib para el tratamiento del melanoma.

Selumetinib: Se utiliza para el tratamiento de la neurofibromatosis tipo 1.

This compound es único en su inhibición específica de MEK1/2 y su uso en combinación con encorafenib para el tratamiento de mutaciones específicas en el melanoma y el CPNP .

Actividad Biológica

Binimetinib, also known as MEK162, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. It has been developed primarily for the treatment of various cancers, including melanoma and non-small cell lung cancer (NSCLC). This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, safety profile, and potential biomarkers for response.

This compound inhibits the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This pathway is often dysregulated in cancers due to mutations in genes such as BRAF and NRAS. By inhibiting MEK1/2, this compound disrupts the downstream signaling cascade, leading to reduced tumor growth and increased apoptosis in cancer cells.

Melanoma

This compound has shown significant efficacy in treating NRAS-mutated melanoma. A phase II study (NCT01320085) demonstrated that this compound effectively inhibited MAPK signaling in patients with NRAS and BRAF mutations. The study reported a decrease in phosphorylated ERK (pERK) levels post-treatment, indicating successful pathway inhibition .

Table 1: Patient Demographics and Treatment Outcomes

| Mutation Type | Dose (mg BID) | Patients Treated | Treatment Discontinued (%) | Objective Response Rate (%) |

|---|---|---|---|---|

| BRAF | 45 | 41 | 100 | TBD |

| BRAF | 60 | 25 | 92 | TBD |

| NRAS | 45 | 117 | 89 | TBD |

Note: TBD - To be determined based on further analysis.

Lung Cancer

In lung cancer, particularly NSCLC, the efficacy of this compound has been less pronounced. A systematic review identified that while some studies reported an objective response rate (ORR) of up to 75%, many found nonsignificant efficacy compared to traditional chemotherapy . The median progression-free survival (PFS) was reported at approximately 9.3 months, but significant adverse effects were noted.

Table 2: Summary of Clinical Trials on this compound in Lung Cancer

| Study Type | Number of Participants | ORR (%) | Median PFS (months) | Common Adverse Events |

|---|---|---|---|---|

| Systematic Review | 228 | Up to 75% | Up to 9.3 | Diarrhea, fatigue, nausea |

Safety Profile

The safety profile of this compound has been characterized by a range of adverse events. In clinical trials, common side effects included:

- Dermatitis acneiform

- Nausea

- Diarrhea

- Fatigue

- Peripheral edema

Serious adverse events were reported in several studies, including cases of colitis and febrile neutropenia . Notably, ocular toxicities led to dose adjustments in some trials.

Case Studies

- Phase I Study : A phase I dose-escalation study established the maximum tolerated dose (MTD) at 60 mg BID but recommended a lower dose of 45 mg BID due to ocular toxicity .

- Combination Therapy : A study combining this compound with capecitabine demonstrated enhanced antitumor effects in biliary tract cancer patients who had previously undergone gemcitabine treatment .

Biomarkers for Efficacy

Research has identified potential biomarkers that may predict response to this compound treatment:

Propiedades

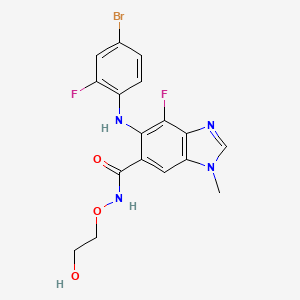

IUPAC Name |

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWZRVQXLIRSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209422 | |

| Record name | MEK-162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors. This process can result in the inhibition of growth factor-mediated cell signaling. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types. | |

| Record name | Binimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

606143-89-9 | |

| Record name | ARRY 438162 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEK-162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Binimetinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.